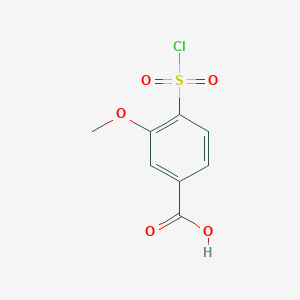

4-(Chlorosulfonyl)-3-methoxybenzoic acid

Description

Significance of Chlorosulfonylated Benzoic Acids in Organic Chemistry Research

Chlorosulfonylated benzoic acids are a class of compounds that hold considerable importance in the field of organic synthesis. Their significance stems from the presence of two powerful electron-withdrawing groups: the carboxylic acid (-COOH) and the chlorosulfonyl (-SO₂Cl) group. The carboxyl group on an aromatic ring acts as a meta-directing deactivator for electrophilic substitution reactions due to its ability to withdraw electron density from the ring through both inductive and resonance effects. numberanalytics.com This deactivating nature can make electrophilic attack on the ring more challenging, often requiring specific reaction conditions. numberanalytics.com

The chlorosulfonyl group is also a strong deactivator and meta-director. The presence of both functional groups profoundly influences the chemical reactivity of the aromatic ring. Furthermore, the sulfonyl chloride functional group is a highly reactive electrophile. It readily reacts with a wide variety of nucleophiles, such as amines, alcohols, and phenols, to form sulfonamides, sulfonic esters, and other derivatives. This reactivity makes chlorosulfonylated benzoic acids valuable precursors for creating diverse molecular libraries, particularly in the search for new pharmaceutical agents. The synthesis of these compounds is often achieved by direct chlorosulfonation of the parent benzoic acid using chlorosulfonic acid.

Rationale for Focused Academic Investigation of 4-(Chlorosulfonyl)-3-methoxybenzoic Acid

The specific substitution pattern of this compound provides a compelling reason for its focused academic study. Unlike a simple chlorosulfonylated benzoic acid, this molecule contains an electron-donating methoxy (B1213986) group (-OCH₃) at the 3-position, ortho to the chlorosulfonyl group and meta to the carboxylic acid. This unique arrangement of substituents with opposing electronic effects—the electron-donating methoxy group versus the electron-withdrawing carboxyl and chlorosulfonyl groups—creates a distinct electronic environment on the aromatic ring.

This electronic push-pull system can influence the regioselectivity of further chemical transformations and modulate the reactivity of the existing functional groups. The methoxy group can activate the ring towards certain reactions and direct incoming substituents to specific positions. Researchers investigate such compounds to understand these nuanced substituent effects and to exploit them for the efficient and controlled synthesis of complex target molecules. Its structure makes it an ideal building block for creating highly functionalized aromatic compounds that are often scaffolds for biologically active molecules in pharmaceuticals and agrochemicals. chemimpex.com

Overview of Key Research Avenues for Halosulfonyl-Substituted Aromatic Carboxylic Acids

The primary research avenue for halosulfonyl-substituted aromatic carboxylic acids, including this compound, is their application as versatile intermediates in multi-step organic synthesis. The dual functionality of these molecules allows for a range of selective chemical modifications.

Key areas of research include:

Synthesis of Sulfonamides: The reaction of the chlorosulfonyl group with primary or secondary amines is a cornerstone of medicinal chemistry, as the sulfonamide linkage is a key feature in many therapeutic drugs. The carboxylic acid group can then be used for further modifications or to improve properties like solubility.

Preparation of Biologically Active Compounds: Aromatic carboxylic acids and their derivatives are known to be important in the development of pharmaceuticals, such as anti-inflammatory agents and analgesics. chemimpex.comnih.gov Halosulfonylated versions are precursors to compounds that may possess enhanced or novel biological activities. mdpi.com

Development of Novel Materials: The structural motifs provided by these compounds can be incorporated into larger systems, such as polymers or specialized coatings, where the properties of the aromatic core can be fine-tuned. chemimpex.com

Catalysis: Benzoic acid derivatives can be employed as catalysts in certain organic reactions. organic-chemistry.orgnih.gov The electronic tuning afforded by the halosulfonyl and other groups can modify the catalytic activity and selectivity.

The investigation of these molecules allows chemists to build complex molecular architectures from readily available starting materials, facilitating advancements across various sectors of the chemical sciences. annexechem.com

Structure

3D Structure

Properties

IUPAC Name |

4-chlorosulfonyl-3-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO5S/c1-14-6-4-5(8(10)11)2-3-7(6)15(9,12)13/h2-4H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHHPBNHWAVTPQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503446-60-4 | |

| Record name | 4-(chlorosulfonyl)-3-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 4 Chlorosulfonyl 3 Methoxybenzoic Acid

Regioselective Synthesis Strategies for 4-(Chlorosulfonyl)-3-methoxybenzoic Acid

The precise placement of the chlorosulfonyl group on the 3-methoxybenzoic acid scaffold is a critical aspect of its synthesis. This section examines the primary methods employed to achieve this regioselectivity.

Direct Halosulfonation Techniques of Methoxybenzoic Acid Precursors

The most direct route to this compound involves the electrophilic aromatic substitution of a methoxybenzoic acid precursor with a halosulfonating agent. Chlorosulfonic acid is a commonly used reagent for this transformation. pageplace.de

The reaction of 3-methoxybenzoic acid with chlorosulfonic acid is a key example of this approach. The methoxy (B1213986) group is an ortho-, para-directing activator, while the carboxylic acid group is a meta-directing deactivator. The directing effects of these two substituents guide the incoming chlorosulfonyl group to the position para to the methoxy group and meta to the carboxylic acid group, yielding the desired this compound.

The reaction conditions for direct halosulfonation can influence the outcome. For instance, the reaction of 4-chlorobenzoic acid with an excess of chlorosulfonic acid at elevated temperatures (around 140-150 °C) leads to the formation of 4-chloro-3-(chlorosulfonyl)benzoic acid. google.com Similarly, heating 4-chlorobenzoic acid with chlorosulfonic acid at 130°C for several hours has been reported to produce the corresponding chlorosulfonylated product.

A patent describes a process for preparing aromatic sulfonyl chlorides by reacting an aromatic compound with chlorosulfonic acid in the presence of sulfamic acid as a catalyst. google.com This method can be applied to benzoic acid derivatives and operates at temperatures ranging from -10 to 150°C. google.com Another patent details the preparation of 4-chloro-3-chlorosulfonylbenzoic acid by refluxing a mixture of 4-chlorobenzoic acid, pentachloroethane, and chlorosulfonic acid for 6 hours. google.com The product is then isolated by pouring the cooled reaction mixture onto crushed ice. google.com

The general procedure for the direct chlorosulfonation of anisole (B1667542) to produce p-methoxybenzenesulfonyl chloride involves the dropwise addition of anisole to chlorosulfonic acid at low temperatures (0-5 °C), followed by stirring at room temperature until the evolution of hydrogen chloride ceases. researchgate.net The solid product is then washed with water. researchgate.net This highlights the general conditions often employed in such reactions.

Multi-Step Approaches Involving Activated Intermediates in Aromatic Sulfonyl Chloride Synthesis

Multi-step syntheses offer an alternative to direct halosulfonation, often providing better control over regioselectivity and functional group compatibility. utdallas.edu These methods typically involve the introduction of a sulfonyl group in a different form, which is later converted to the sulfonyl chloride.

One common strategy involves the use of protecting groups. utdallas.edu For instance, an amino group can be protected as an amide before sulfonation to prevent side reactions. utdallas.edu While not directly applied to this compound in the provided context, this principle is broadly applicable in the synthesis of complex aromatic sulfonyl chlorides.

Another multi-step approach could involve the synthesis of a sulfonic acid derivative which is then converted to the sulfonyl chloride. For example, 3-sulfobenzoic acid can be prepared and subsequently chlorinated. google.com The conversion of sulfonic acids or their salts to sulfonyl chlorides can be achieved using reagents like thionyl chloride or cyanuric chloride. researchgate.net

A process for preparing ortho-sulfonyl chloride benzoic acid esters involves the chlorination of a disulfide precursor. google.com This type of multi-step sequence, starting from a different sulfur-containing functional group, represents another strategic approach to accessing sulfonyl chlorides.

Alternative Synthetic Pathways for Functionalized Benzoic Acid Derivatives

Beyond direct sulfonation, other synthetic transformations can be employed to construct the target molecule. These can include building the aromatic ring with the desired substitution pattern or modifying a pre-existing, functionalized benzoic acid.

For example, the synthesis of 3-methoxybenzoic acid itself can be achieved through various routes, such as the methylation of 3-hydroxybenzoic acid, which is industrially produced from 3-sulfobenzoic acid. sciencemadness.org Another approach involves the Ullmann condensation of 3-bromobenzoic acid with sodium methoxide, catalyzed by copper. sciencemadness.org

A novel one-pot synthesis of sulfonamides from aryl carboxylic acids and amines has been developed, proceeding through a copper-catalyzed decarboxylative chlorosulfonylation. nih.gov This method converts the carboxylic acid group into a sulfonyl chloride, which then reacts with an amine in the same pot. nih.gov While this would lead to a sulfonamide directly, it showcases an innovative approach to forming a sulfonyl chloride from a carboxylic acid.

Reaction Mechanisms of the Chlorosulfonyl Moiety in this compound

The chlorosulfonyl group is a highly reactive electrophilic center, making it susceptible to attack by a wide range of nucleophiles. This reactivity is central to the utility of this compound as a synthetic intermediate.

Nucleophilic Substitution Pathways with Diverse Reagents

The sulfur atom in the chlorosulfonyl group is electron-deficient due to the presence of two oxygen atoms and a chlorine atom. This makes it a prime target for nucleophilic attack. Nucleophilic substitution at a sulfonyl sulfur typically proceeds through an addition-elimination mechanism, analogous to nucleophilic acyl substitution. mdpi.com The reaction generally occurs with inversion of configuration at the sulfur center. mdpi.com

Aromatic sulfonyl chlorides can undergo nucleophilic aromatic substitution if the ring is sufficiently activated by electron-withdrawing groups. libretexts.org However, the primary reactivity of this compound discussed here is the substitution at the sulfonyl group itself.

Aminolysis for Sulfonamide Formation

The reaction of a sulfonyl chloride with a primary or secondary amine, known as aminolysis, is a fundamental and widely used method for the synthesis of sulfonamides. cbijournal.com This reaction typically proceeds readily, often in the presence of a base to neutralize the hydrogen chloride that is formed. cbijournal.comnih.gov

The general mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion to form the sulfonamide.

A variety of bases can be used to facilitate this reaction, including organic bases like triethylamine (B128534) and pyridine (B92270), or inorganic bases like sodium carbonate. cbijournal.com The choice of solvent can also be important, with dichloromethane, tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) being common choices. cbijournal.comnih.gov

For example, a patent describes the reaction of 4-chloro-3-(chlorosulfonyl)benzoic acid with an aqueous solution of methylamine (B109427) at room temperature to form 4-chloro-3-(methylsulfamoyl)benzoic acid. google.com In another instance, 4-bromo-3-(chlorosulfonyl)benzoic acid is reacted with concentrated ammonium (B1175870) hydroxide (B78521) to produce the corresponding sulfonamide. google.com The synthesis of m-sulfamoylbenzamide analogues starting from m-(chlorosulfonyl)benzoyl chloride has been reported, highlighting the chemoselective reaction with amines. nih.gov

The following table summarizes representative examples of aminolysis reactions involving aromatic sulfonyl chlorides.

| Sulfonyl Chloride | Amine | Base | Solvent | Product |

|---|---|---|---|---|

| 4-Chloro-3-(chlorosulfonyl)benzoic acid | Methylamine | - | Water | 4-Chloro-3-(methylsulfamoyl)benzoic acid google.com |

| 4-Bromo-3-(chlorosulfonyl)benzoic acid | Ammonium Hydroxide | - | Water | 4-Bromo-3-sulfamoylbenzoic acid google.com |

| m-(Chlorosulfonyl)benzoyl chloride | Various Amines | Triethylamine | Dichloromethane/Acetonitrile | m-Sulfamoylbenzamide analogues nih.gov |

| Benzenesulfonyl chloride | Aniline | Triethylamine | THF | N-Phenylbenzenesulfonamide cbijournal.com |

This table provides a snapshot of the reaction conditions and products in sulfonamide synthesis. The specific conditions can be tailored to the reactivity of the amine and the sulfonyl chloride.

Electrophilic Reactivity of the Sulfonyl Chloride Group and Aromatic Substituents

The benzene (B151609) ring of this compound is substituted with both an electron-withdrawing group (sulfonyl chloride) and an electron-donating group (methoxy), as well as a deactivating carboxylic acid group. The sulfonyl chloride group is a meta-director, while the methoxy group is an ortho, para-director. The carboxylic acid is also a meta-director.

The powerful ortho, para-directing influence of the methoxy group is expected to dominate the regioselectivity of further electrophilic aromatic substitution reactions. Therefore, incoming electrophiles are predicted to substitute at the positions ortho and para to the methoxy group. However, the position para to the methoxy group is already occupied by the carboxylic acid. The position ortho to the methoxy group and meta to the sulfonyl chloride (C-2) is sterically hindered. The other ortho position (C-6) is also meta to the carboxylic acid. The interplay of these electronic and steric effects makes predicting the outcome of further electrophilic substitution complex. Under forcing conditions, substitution might occur, but a mixture of products is likely.

Hydrolysis and Solvolysis Mechanisms under Varied Conditions

The sulfonyl chloride group of this compound is susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid, 3-methoxy-4-sulfobenzoic acid. This reaction can proceed under neutral, acidic, or basic conditions, and the mechanism can vary.

Studies on the solvolysis of arylsulfonyl chlorides in various hydroxylic solvents, including water, alcohols, and aqueous organic mixtures, have shown that the reaction generally proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In neutral or acidic conditions, a water or alcohol molecule acts as the nucleophile. The reaction rates are influenced by the solvent's nucleophilicity and ionizing power. For the hydrolysis of substituted benzenesulfonyl chlorides in water, the reaction is often described as a concerted SN2 process.

Under alkaline conditions, the hydroxide ion, a much stronger nucleophile than water, attacks the sulfonyl chloride, leading to a significant rate enhancement. The Hammett plot for the alkaline hydrolysis of substituted benzenesulfonyl chlorides typically shows a positive ρ value, indicating that electron-withdrawing groups accelerate the reaction by stabilizing the developing negative charge in the transition state. rsc.org

The rate of hydrolysis of this compound is expected to be influenced by the electronic effects of the methoxy and carboxylic acid groups. The electron-donating methoxy group would be expected to slightly decrease the rate of nucleophilic attack, while the electron-withdrawing carboxylic acid group would increase it.

Reduction Pathways of the Sulfonyl Chloride Functionality

The sulfonyl chloride group can be reduced to either the corresponding sulfonic acid or the thiol.

Reduction to Sulfonic Acid: Mild reduction, often simply through hydrolysis with water or aqueous base, readily converts the sulfonyl chloride to the corresponding sulfonic acid, 3-methoxy-4-sulfobenzoic acid. A common laboratory procedure involves treating the sulfonyl chloride with an aqueous solution of a base like sodium hydroxide or sodium carbonate, followed by acidification.

Reduction to Thiol: More vigorous reducing agents are required to reduce the sulfonyl chloride to the corresponding thiol, 4-mercapto-3-methoxybenzoic acid. Several methods have been developed for the reduction of arylsulfonyl chlorides to aryl thiols.

Zinc dust and acid: A classical method involves the use of zinc dust in an acidic medium, such as acetic acid or sulfuric acid. cdnsciencepub.com

Catalytic Hydrogenation: Arylsulfonyl chlorides can be hydrogenated in the presence of a palladium catalyst. This reaction is typically carried out in a solvent and in the presence of a base to neutralize the HCl formed. cdnsciencepub.com

Triphenylphosphine (B44618): Reaction with triphenylphosphine in a suitable solvent like toluene (B28343) has been reported as an efficient method for the reduction of arylsulfonyl chlorides to arylthiols.

Carboxylic Acid Functional Group Transformations on the this compound Scaffold

The carboxylic acid group of this compound offers another site for chemical modification, most commonly through esterification.

Esterification Methodologies and Reaction Kinetics

Esterification of the carboxylic acid group can be achieved through various methods, with the Fischer-Speier esterification being a common and cost-effective approach. This method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.

The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used as the solvent. The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfer steps followed by the elimination of a water molecule yields the ester.

The kinetics of Fischer esterification are typically first-order with respect to the carboxylic acid and the alcohol, and also dependent on the concentration of the acid catalyst. The reaction rate is influenced by steric hindrance around the carboxylic acid and the alcohol, as well as by the reaction temperature.

Table 3: General Conditions for Fischer-Speier Esterification

| Alcohol | Catalyst | Temperature | Product |

| Methanol (B129727) | H2SO4 | Reflux | Methyl 4-(chlorosulfonyl)-3-methoxybenzoate |

| Ethanol (B145695) | p-TsOH | Reflux | Ethyl 4-(chlorosulfonyl)-3-methoxybenzoate |

| n-Butanol | H2SO4 | Reflux | n-Butyl 4-(chlorosulfonyl)-3-methoxybenzoate |

Note: These are generalized conditions. The sulfonyl chloride group is generally stable under these acidic conditions, but prolonged reaction times or very high temperatures should be monitored to avoid potential hydrolysis.

Amide Bond Formation Strategies

The synthesis of amides from carboxylic acids is a cornerstone of organic and medicinal chemistry. researchgate.net Direct reaction between a carboxylic acid and an amine is generally infeasible under mild conditions because the hydroxyl group (-OH) is a poor leaving group. libretexts.org Consequently, the carboxylic acid must first be "activated." For this compound, this activation can be achieved through several reliable strategies, primarily involving its conversion to a more reactive intermediate or the use of coupling agents.

A primary method for activating the carboxylic acid is its conversion to an acyl chloride. This is typically accomplished by treatment with thionyl chloride (SOCl₂). libretexts.org The resulting acyl chloride is a highly reactive electrophile that readily undergoes nucleophilic acyl substitution with a primary or secondary amine to yield the corresponding amide. hud.ac.uk This two-step sequence is effective, though it requires handling of the often moisture-sensitive acyl chloride intermediate. For instance, a related compound, 4-bromo-3-(chlorosulfonyl)benzoic acid, is converted to its acyl chloride by refluxing with thionyl chloride, which is then used for subsequent reactions. google.com

Alternatively, amide bonds can be formed directly through the use of coupling reagents, which obviate the need to isolate an acyl chloride. Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC or EDC) and dicyclohexylcarbodiimide (B1669883) (DCC), are frequently employed. libretexts.orgthermofisher.com In this process, the carboxylic acid adds to the carbodiimide (B86325), forming a highly reactive O-acylisourea intermediate. This intermediate is then displaced by the amine nucleophile to form the amide bond, with the carbodiimide being converted to a urea (B33335) byproduct. luxembourg-bio.comkhanacademy.org The inclusion of additives like N-hydroxysulfosuccinimide can enhance the efficiency of EDAC-mediated couplings in aqueous solutions. thermofisher.com

More recent methodologies involve the in-situ generation of other activated species. One such method uses a combination of triphenylphosphine (PPh₃) and N-chlorophthalimide to create chloro- and imido-phosphonium salts. researchgate.netnih.gov These salts act as powerful activating agents for the carboxylic acid, facilitating its conversion to an amide at room temperature with good to excellent yields. researchgate.netnih.gov

| Strategy | Reagents | Intermediate | Key Features |

|---|---|---|---|

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | Acyl Chloride | Highly reactive intermediate; reaction is often irreversible as gaseous byproducts (SO₂ and HCl) are released. khanacademy.org |

| Carbodiimide Coupling | EDAC, DCC | O-Acylisourea | One-pot reaction under mild conditions; widely used in peptide synthesis. luxembourg-bio.comkhanacademy.org |

| Phosphonium Salt Formation | Triphenylphosphine (PPh₃) + N-Chlorophthalimide | Acyloxy-phosphonium salt | Achieved at room temperature in good to excellent yields. researchgate.netnih.gov |

Decarboxylation and Other Carboxylic Acid Derivatization Strategies

Beyond amide formation, the carboxylic acid group of this compound can be transformed into a variety of other functional groups, significantly broadening its synthetic utility.

Esterification is a common derivatization. The classic Fischer esterification involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst. libretexts.org This is a reversible equilibrium-driven process, where the removal of water drives the reaction toward the ester product. libretexts.org For the synthesis of methyl esters specifically, diazomethane (B1218177) (CH₂N₂) offers a high-yield alternative that proceeds under mild conditions. colostate.edu However, diazomethane is highly toxic and explosive, requiring careful handling. colostate.edu

Reduction of the carboxylic acid group to a primary alcohol can be accomplished using powerful reducing agents. While lithium aluminum hydride (LiAlH₄) is effective, it is very reactive and may also reduce the sulfonyl chloride group. A more selective reagent is borane (B79455) in tetrahydrofuran (BH₃/THF), which reacts rapidly with carboxylic acids, often in preference to other functional groups, offering a milder and safer alternative. libretexts.org

Acid Anhydride Formation can be achieved by reacting the carboxylate salt of the acid with its corresponding acyl chloride. khanacademy.org This method is generally more practical than the direct thermal dehydration of two carboxylic acid molecules, which requires high temperatures. libretexts.org

Decarboxylation , the removal of the carboxyl group as carbon dioxide, is a more challenging transformation for aromatic carboxylic acids. This reaction typically requires harsh conditions, such as heating at high temperatures with a catalyst like copper powder in quinoline, unless the ring is activated by a strong electron-withdrawing group in the ortho or para position. Given the substitution pattern of this compound, its decarboxylation would likely demand significant thermal energy.

| Transformation | Reagents | Product Functional Group | Typical Conditions |

|---|---|---|---|

| Esterification | Alcohol (e.g., Methanol, Ethanol) + Acid Catalyst (e.g., H₂SO₄) | Ester | Heating/reflux. libretexts.org |

| Methyl Esterification | Diazomethane (CH₂N₂) | Methyl Ester | Ether solution at room temperature. colostate.edu |

| Reduction | Borane-Tetrahydrofuran (BH₃/THF) | Primary Alcohol | Room temperature. libretexts.org |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) | Acyl Chloride | Reflux. libretexts.org |

| Decarboxylation | Heat, often with Copper catalyst | Aryl Halide (H replaces COOH) | High temperatures. |

Derivatization and Analog Development from 4 Chlorosulfonyl 3 Methoxybenzoic Acid for Specialized Research

Synthesis of Sulfonamide and Sulfamoyl Derivatives

The reaction of the sulfonyl chloride moiety (-SO₂Cl) with amines is a cornerstone of this compound's chemistry, leading to the formation of a stable sulfonamide linkage (-SO₂NRR'). This reaction is robust and widely applicable for creating large libraries of compounds for biological screening.

The synthesis of primary, secondary, and tertiary sulfonamides from 4-(chlorosulfonyl)-3-methoxybenzoic acid is achieved by reacting it with ammonia (B1221849), a primary amine, or a secondary amine, respectively. These reactions typically proceed under basic conditions, which neutralize the hydrochloric acid byproduct.

Primary Sulfonamides: Reaction with aqueous or gaseous ammonia yields the primary sulfonamide, 4-(aminosulfonyl)-3-methoxybenzoic acid. This transformation is fundamental in the synthesis of sulfa drugs and related structures. lookchem.com

Secondary Sulfonamides: The use of a primary amine (R-NH₂) results in the formation of an N-substituted, or secondary, sulfonamide. The reaction is highly versatile, allowing for the introduction of a wide variety of alkyl or aryl side chains (R), which can significantly influence the molecule's biological activity and physicochemical properties. researchgate.net

Tertiary Sulfonamides: Reaction with a secondary amine (RR'-NH) produces a di-substituted, or tertiary, sulfonamide. The synthesis is straightforward, often carried out by dissolving the sulfonyl chloride in a suitable solvent and adding the amine, sometimes with a non-nucleophilic base like triethylamine (B128534) to scavenge HCl. researchgate.netkit.edu

The general synthetic approach involves the nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. medchemexpress.com

The presence of both a carboxylic acid and a sulfonyl chloride group allows for the creation of bifunctional conjugates containing both amide and sulfonamide linkages. The synthesis of these molecules requires a strategic, sequential approach to control which functional group reacts. youtube.comrsc.org

One common pathway involves first converting the carboxylic acid group into an amide. This is typically achieved using standard peptide coupling reagents (like EDC/HOBt) to react the benzoic acid with a chosen amine. rsc.org The resulting intermediate, which now contains a stable amide bond, still possesses the reactive sulfonyl chloride. This sulfonyl chloride can then be reacted with a second, different amine to form the sulfonamide linkage, yielding the final bifunctional conjugate. youtube.comrsc.org This modular synthesis allows for the generation of a wide array of structurally diverse compounds by varying the amines used in each step. nih.gov

Creation of Sulfonate Ester and Related Sulfur-Containing Analogues

In addition to reacting with amines, the sulfonyl chloride group readily reacts with alcohols to form sulfonate esters (-SO₂OR). This reaction provides another avenue for derivatization, creating analogs with different electronic and steric properties compared to sulfonamides.

The synthesis of sulfonate esters is typically accomplished by treating this compound with an alcohol or phenol (B47542) in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine. oup.com The base neutralizes the HCl generated during the reaction. A variety of alcohols can be used, from simple alkanols like methanol (B129727) and ethanol (B145695) to more complex structures, allowing for precise modification of the molecule's properties. oup.comnih.gov

Furthermore, the sulfonyl chloride can be a precursor to other sulfur-containing functional groups. For instance, reduction of the sulfonyl chloride in the presence of an amine can lead to the formation of sulfinamides (-S(O)NRR'), which are another class of sulfur-containing compounds with distinct chemical properties. acs.org

Development of Halogenated and Alkylated Analogues for Structure-Reactivity Studies

To probe structure-activity relationships (SAR), researchers often synthesize analogs with modified substitution patterns on the aromatic ring or at the functional groups.

Halogenated Analogues: Further halogenation of the this compound ring can be pursued to study the effect of electronegativity and sterics on molecular interactions. The synthesis of related halogenated compounds, such as 4-chloro-3-(chlorosulfonyl)benzoic acid, is achieved through the direct chlorosulfonation of the corresponding substituted benzoic acid. acs.orgmedchemexpress.com Introducing additional halogens like fluorine or bromine often involves late-stage functionalization strategies or the use of specifically substituted starting materials. rsc.org

Alkylated Analogues: Alkylation can be targeted to several positions. The most common form is the esterification of the carboxylic acid group to form, for example, methyl 3-(chlorosulfonyl)-4-methoxybenzoate. aminer.cn This analog is itself a valuable intermediate for further reactions. aminer.cn Additionally, if a sulfonamide has been formed first (as in section 3.1.1), the sulfonamide nitrogen can be selectively alkylated using an alkylating agent and a base. acs.org These modifications are crucial for exploring how changes in hydrophobicity, hydrogen bonding capacity, and metabolic stability affect the molecule's function.

Isotopic Labeling Strategies for Mechanistic and Tracer Studies

Isotopic labeling is a powerful technique used to track the metabolic fate of a molecule (tracer studies) or to elucidate reaction mechanisms. nih.govyoutube.com Several strategies can be employed to introduce isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or sulfur-35 (B81441) (³⁵S) into the this compound structure.

Carbon-13 (¹³C) Labeling: A straightforward approach is to begin the synthesis with an isotopically labeled starting material. For example, benzoic acid labeled with ¹³C at the carboxyl group (benzoic acid-carboxyl-¹³C) is commercially available. isotope.comsigmaaldrich.com This labeled precursor can then be carried through the synthetic sequence of methoxylation and chlorosulfonation to produce the final product with a ¹³C label at the carboxylic acid carbon. Alternatively, starting with benzoic acid-¹³C₆, where all six ring carbons are labeled, would place the isotope in the core scaffold. medchemexpress.com

Sulfur-35 (³⁵S) Labeling: For radiolabeling, the radioactive isotope ³⁵S can be incorporated directly into the sulfonyl group. A documented method involves reacting an aryl Grignard reagent with elemental sulfur-[³⁵S] to form a [³⁵S]thiolate, which is then subjected to oxidative chlorination to yield the desired [³⁵S]aryl sulfonyl chloride. lookchem.com This strategy provides a high specific activity tracer for use in metabolic and distribution studies.

Deuterium (²H) Labeling: Deuterium atoms can be incorporated into the aromatic ring to study kinetic isotope effects or as non-radioactive tracers. A common method is acid-catalyzed hydrogen-deuterium exchange, where the compound is treated with a strong deuterated acid, such as D₂SO₄, in D₂O. youtube.com This can lead to the exchange of hydrogen atoms on the aromatic ring for deuterium. youtube.comoup.com Metal-catalyzed methods using platinum or iridium catalysts with D₂O or D₂ gas also provide efficient routes for deuteration. oup.comacs.org

Applications of 4 Chlorosulfonyl 3 Methoxybenzoic Acid in Advanced Organic Synthesis and Material Science Research

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

Precursor for Advanced Pharmaceutical and Agrochemical Building Blocks

There is no specific information available in the reviewed literature to confirm the role of 4-(Chlorosulfonyl)-3-methoxybenzoic acid as a precursor for advanced pharmaceutical and agrochemical building blocks.

Strategic Incorporation of Sulfonyl Moieties into Target Structures

While the chlorosulfonyl group is a well-established functional group for introducing sulfonyl moieties, there are no specific documented examples of this compound being used for this purpose.

Utilization in Catalysis and Polymer Chemistry Research

Development of Polymerization Catalyst Precursors

No information was found regarding the use of this compound in the development of polymerization catalyst precursors.

Synthesis of Functional Polymers and Coatings with Tailored Properties

There is no available data on the synthesis of functional polymers and coatings using this compound.

Reagent in Chemo-Selective Transformations and Multicomponent Reactions

No research findings were identified that describe the use of this compound as a reagent in chemo-selective transformations or multicomponent reactions.

Contribution to Supramolecular Chemistry and Self-Assembly Studies

The molecular architecture of this compound, featuring a strategically substituted benzene (B151609) ring with a carboxylic acid, a chlorosulfonyl, and a methoxy (B1213986) group, makes it a molecule of significant interest in the fields of supramolecular chemistry and crystal engineering. The distinct functionalities allow for a variety of intermolecular interactions that can guide the self-assembly of molecules into well-defined, higher-order structures. The study of such interactions is fundamental to the design of new materials with tailored properties.

The primary and most dominant interaction governing the self-assembly of this compound is the hydrogen bonding between the carboxylic acid moieties. Aromatic carboxylic acids are well-known for their propensity to form robust and predictable supramolecular synthons. researchgate.netacs.orgresearchgate.netnih.gov The most common of these is the centrosymmetric carboxylic acid dimer, formed through a pair of O-H···O hydrogen bonds. This highly stable motif often dictates the primary organization of the molecules in the solid state, leading to the formation of one-dimensional chains or tapes.

The interplay between the strong, directional hydrogen bonds of the carboxylic acid dimer, the weaker, more varied interactions involving the methoxy and chlorosulfonyl groups, and the potential for π-π stacking interactions between the aromatic rings, allows for the formation of complex and diverse supramolecular architectures. acs.org These can range from simple one-dimensional chains to more intricate two-dimensional sheets and three-dimensional networks. The precise nature of the self-assembled structure is sensitive to crystallization conditions, such as solvent and temperature, which can lead to the formation of different polymorphs with distinct physical properties.

The study of how these different functional groups compete and cooperate to direct the self-assembly of this compound provides valuable insights into the principles of crystal engineering. Understanding these relationships is key to the rational design of functional molecular solids, including co-crystals and pharmaceutical formulations, where control over the supramolecular arrangement is paramount. mdpi.com

| Interaction Type | Donor | Acceptor | Resulting Supramolecular Motif |

| Strong Hydrogen Bond | Carboxylic Acid (O-H) | Carboxylic Acid (C=O) | Centrosymmetric Dimer |

| Weak Hydrogen Bond | Aromatic C-H | Methoxy Oxygen | 2D/3D Network Stabilization |

| Weak Hydrogen Bond | Aromatic C-H | Sulfonyl Oxygen | 3D Network Interlinking |

| Weak Hydrogen Bond | Aromatic C-H | Sulfonyl Chlorine | Crystal Packing Stabilization |

| π-π Interaction | Benzene Ring | Benzene Ring | Stacked Arrays |

Theoretical and Computational Chemistry Investigations of 4 Chlorosulfonyl 3 Methoxybenzoic Acid

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to determining the molecular and electronic properties of a molecule. These calculations solve approximations of the Schrödinger equation to find the electron distribution and energy of the system.

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. This involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. Methods like DFT, often with the B3LYP functional and a basis set such as 6-311G, are commonly employed for this purpose. frontiersin.orgresearchgate.netmdpi.com

Conformational analysis is crucial for a molecule with rotatable bonds, such as the C-O bond of the methoxy (B1213986) group and the C-S and S-Cl bonds of the chlorosulfonyl group. The orientation of these groups relative to the benzene (B151609) ring can influence the molecule's stability and reactivity. Computational scans of the potential energy surface by systematically rotating these bonds can identify the global minimum energy conformer. The optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Optimized Geometric Parameters for 4-(Chlorosulfonyl)-3-methoxybenzoic Acid Note: These are expected values based on DFT calculations of similar structures. Actual values would require specific computation for this molecule.

| Parameter | Atoms Involved | Expected Value |

|---|---|---|

| Bond Length | C=O (carboxyl) | ~1.21 Å |

| Bond Length | C-OH (carboxyl) | ~1.36 Å |

| Bond Length | C-S (sulfonyl) | ~1.78 Å |

| Bond Length | S=O (sulfonyl) | ~1.45 Å |

| Bond Length | S-Cl (sulfonyl) | ~2.08 Å |

| Bond Length | C-O (methoxy) | ~1.37 Å |

| Bond Angle | O=C-O (carboxyl) | ~123° |

| Bond Angle | O=S=O (sulfonyl) | ~120° |

| Bond Angle | C-S-Cl (sulfonyl) | ~105° |

The electronic structure of a molecule is key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory is a central concept, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

HOMO : The outermost orbital containing electrons. Its energy level (EHOMO) is related to the molecule's ability to donate electrons (nucleophilicity).

LUMO : The innermost orbital without electrons. Its energy level (ELUMO) is related to the molecule's ability to accept electrons (electrophilicity).

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). A small gap indicates high chemical reactivity and low kinetic stability, as it is easier to excite an electron to a higher energy state. frontiersin.orgtsijournals.comrsc.org

For this compound, the electron-withdrawing chlorosulfonyl group is expected to lower both the HOMO and LUMO energy levels, while the electron-donating methoxy group would raise them. The net effect on the HOMO-LUMO gap would depend on the complex electronic interplay.

From these orbital energies, several chemical reactivity descriptors can be calculated: researchgate.netscielo.org.za

Chemical Hardness (η) : η ≈ (ELUMO - EHOMO) / 2. It measures the resistance to change in electron distribution.

Chemical Potential (μ) : μ ≈ (EHOMO + ELUMO) / 2. It describes the escaping tendency of electrons.

Electrophilicity Index (ω) : ω = μ² / (2η). It quantifies the ability of a species to accept electrons.

A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, highlighting electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions of the molecule. For this compound, negative potential is expected around the carbonyl and sulfonyl oxygen atoms, while positive potential would be located around the acidic proton and the sulfur atom of the sulfonyl chloride group.

Table 2: Predicted Electronic Properties and Reactivity Descriptors Note: These properties are derived from HOMO/LUMO energies and would require specific DFT calculation.

| Property | Symbol | Significance |

|---|---|---|

| HOMO Energy | EHOMO | Indicates electron-donating ability |

| LUMO Energy | ELUMO | Indicates electron-accepting ability |

| HOMO-LUMO Gap | ΔE | Indicator of chemical reactivity and stability |

| Chemical Hardness | η | Measures resistance to deformation of electron cloud |

| Electrophilicity Index | ω | Quantifies electrophilic nature |

Computational chemistry is an invaluable tool for interpreting experimental spectra.

Vibrational Frequencies : DFT calculations can predict the infrared (IR) and Raman spectra of a molecule by calculating its vibrational modes. ucl.ac.uk The calculated frequencies are often systematically higher than experimental values and are corrected using a scaling factor. ucl.ac.uk This allows for the assignment of specific absorption bands to the stretching and bending of particular bonds (e.g., C=O, S=O, O-H).

Chemical Shifts : The Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. imist.magaussian.com Calculated isotropic shielding values are converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). conicet.gov.arosti.gov This aids in the assignment of peaks in experimental NMR spectra, which is especially useful for complex substituted molecules.

Table 3: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) Note: These are estimated chemical shift ranges. Precise prediction requires GIAO/DFT calculations.

| Atom Type | Expected ¹³C Shift (ppm) | Expected ¹H Shift (ppm) |

|---|---|---|

| Carboxyl (-COOH) | 165-175 | 10-13 |

| Aromatic C-SO₂Cl | ~145-155 | - |

| Aromatic C-OCH₃ | ~150-160 | - |

| Other Aromatic C | 110-135 | 7.0-8.5 |

| Methoxy (-OCH₃) | 55-65 | 3.8-4.2 |

Computational Modeling for Reaction Mechanism Elucidation

Theoretical modeling can illuminate the step-by-step pathway of a chemical reaction. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states. The energy of the transition state determines the activation energy of the reaction, which governs its rate.

For this compound, mechanistic studies could explore:

Synthesis : Modeling the chlorosulfonation of 3-methoxybenzoic acid to understand regioselectivity and reaction conditions.

Reactivity : Investigating reactions of the sulfonyl chloride group, such as its conversion to a sulfonamide. Computational models can clarify whether the reaction proceeds through an addition-elimination mechanism or other pathways. rsc.orgacs.org The role of the solvent can also be incorporated using polarizable continuum models (PCM). ucl.ac.uk

Prediction of Thermodynamic and Kinetic Parameters for Chemical Reactions

Quantum chemical calculations can provide accurate estimates of key thermodynamic quantities. nih.gov

Enthalpy of Formation (ΔHf°) : Calculated using atomization energies or isodesmic reactions, providing a measure of the molecule's stability.

Gibbs Free Energy (ΔG°) : Determines the spontaneity of a reaction.

Entropy (S°) : Reflects the disorder of the system.

These parameters are crucial for predicting chemical equilibria and the feasibility of reactions under various conditions. jbiochemtech.com Kinetic parameters, such as the rate constant (k), can be estimated from the calculated Gibbs free energy of activation (ΔG‡) using Transition State Theory (TST).

Table 4: Key Thermodynamic and Kinetic Parameters from Computation

| Parameter | Symbol | Information Provided |

|---|---|---|

| Standard Enthalpy of Formation | ΔHf° | Molecular stability |

| Standard Gibbs Free Energy of Reaction | ΔG°rxn | Reaction spontaneity |

| Gibbs Free Energy of Activation | ΔG‡ | Reaction rate (kinetics) |

| Reaction Rate Constant | k | Speed of reaction |

Structure-Reactivity Relationship Studies via Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of compounds with their reactivity or biological activity. nih.goviomcworld.com These models are built by calculating a set of molecular descriptors for a series of related compounds and using statistical methods to create a predictive equation. nih.gov

Computational descriptors for this compound would include:

Electronic Descriptors : HOMO/LUMO energies, dipole moment, atomic charges.

Steric Descriptors : Molecular volume, surface area, specific bond lengths or angles.

Topological Descriptors : Indices that describe molecular branching and connectivity.

By including this compound in a QSAR study with other substituted benzoic acids, one could predict its relative toxicity, binding affinity to a specific enzyme, or its reaction rate in a particular chemical transformation. nih.gov

Analysis of Noncovalent Interactions and Supramolecular Assemblies Involving the Compound

Comprehensive searches of scientific literature and chemical databases did not yield specific studies focused on the detailed analysis of noncovalent interactions and supramolecular assemblies of this compound. While general principles of physical chemistry suggest that this molecule would participate in various noncovalent interactions, specific experimental or computational research data on this particular compound is not available in the public domain.

The functional groups present in this compound, namely the carboxylic acid, chlorosulfonyl, and methoxy groups, have the potential to engage in a range of noncovalent interactions. These could include hydrogen bonding via the carboxylic acid proton and the oxygen atoms of the sulfonyl and carboxyl groups. Dipole-dipole interactions would also be expected due to the polar nature of the C-Cl, S=O, and C=O bonds. Furthermore, π-π stacking interactions could occur between the benzene rings of adjacent molecules.

However, without dedicated crystallographic or theoretical studies, any description of the specific supramolecular assemblies formed by this compound would be purely speculative. Detailed research findings, including quantitative data on interaction energies, bond distances, and specific packing motifs, are currently absent from the scientific literature. Therefore, no data tables or detailed research findings on the noncovalent interactions and supramolecular structure of this specific compound can be presented.

Analytical Methodologies and Characterization in 4 Chlorosulfonyl 3 Methoxybenzoic Acid Research

Advanced Spectroscopic Characterization Techniques

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of 4-(Chlorosulfonyl)-3-methoxybenzoic acid. The monoisotopic mass of the compound is 249.97028 Da. uni.luuni.lu High-resolution mass spectrometry (HRMS) can confirm this mass with high accuracy, which is essential for verifying the molecular formula, C₈H₇ClO₅S. uni.luuni.lu Analysis of the isotopic pattern, particularly the presence of chlorine (³⁵Cl and ³⁷Cl) and sulfur (³²S, ³³S, ³⁴S) isotopes, further corroborates the elemental composition. Predicted collision cross-section (CCS) values, which relate to the ion's size and shape in the gas phase, can also be calculated for different adducts to aid in identification. uni.luuni.lu

Table 1: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 250.97756 | 144.1 |

| [M+Na]⁺ | 272.95950 | 154.3 |

| [M-H]⁻ | 248.96300 | 147.7 |

| [M+NH₄]⁺ | 268.00410 | 162.2 |

Data sourced from computational predictions. uni.luuni.lu

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad peak would be anticipated in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretch of the carboxylic acid dimer. Strong carbonyl (C=O) stretching vibrations are expected around 1700 cm⁻¹ for the carboxylic acid and may overlap with other carbonyl signals. The sulfonyl chloride group (SO₂Cl) gives rise to two strong, characteristic asymmetric and symmetric stretching bands, typically found near 1375 cm⁻¹ and 1185 cm⁻¹, respectively. Other expected signals include C-O stretching for the methoxy (B1213986) group and the aromatic ring, as well as C-H stretching and bending vibrations for the aromatic and methyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each type of proton. A singlet for the methoxy (-OCH₃) protons would likely appear around 3.8-4.0 ppm. The three aromatic protons would appear in the 7.0-8.5 ppm region, with their specific chemical shifts and coupling patterns (doublets and double-doublets) being determined by the substitution pattern on the benzene (B151609) ring. The acidic proton of the carboxylic acid (-COOH) would typically be observed as a broad singlet at a downfield chemical shift, often above 10 ppm. rsc.org

¹³C NMR: The carbon NMR spectrum would display eight distinct signals for the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be found in the 165-175 ppm range. rsc.org The six aromatic carbons would resonate between approximately 110 and 140 ppm, with the carbons directly attached to the electron-withdrawing sulfonyl chloride and carboxylic acid groups appearing more downfield. The methoxy carbon would produce a signal around 55-60 ppm. rsc.org

Chromatographic Separation, Purification, and Purity Assessment Methodologies

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), are the primary methods for the separation, purification, and quantitative purity assessment of this compound.

Reversed-Phase HPLC/UHPLC

Reversed-phase chromatography is the most common mode used for analyzing benzoic acid derivatives. ekb.eg This technique separates compounds based on their hydrophobicity.

Stationary Phase: A C18 (octadecylsilyl) or similar hydrophobic stationary phase is typically employed. Columns such as the Zorbax SB-Aq are designed for the stable analysis of acidic compounds in highly aqueous mobile phases. ekb.eg

Mobile Phase: The mobile phase usually consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). ekb.eg A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve good separation of the main compound from its impurities. ekb.eg To ensure good peak shape for the acidic analyte, additives like formic acid or trifluoroacetic acid are commonly included in the mobile phase to suppress the ionization of the carboxylic acid group. nih.govlcms.cz

Detection: Ultraviolet (UV) detection is standard, with the wavelength set to a maximum absorbance of the aromatic system, such as 205 nm, to achieve high sensitivity. ekb.eg For more definitive identification, HPLC/UHPLC systems can be coupled with a mass spectrometer (LC-MS), which provides both retention time and mass-to-charge ratio data. nih.gov

This methodology is crucial for assessing the purity of this compound by quantifying the area of the main peak relative to the total area of all peaks, including any process-related impurities or degradation products. ekb.eglcms.cz For preparative applications, the same principles are used on larger-scale columns to isolate and purify the compound from reaction mixtures.

Table 2: Typical RP-HPLC Conditions for Analysis of Benzoic Acid Derivatives

| Parameter | Condition |

|---|---|

| Column | C18, e.g., Zorbax SB-Aq, 5 µm, 4.6 x 250 mm ekb.eg |

| Mobile Phase A | Water with 0.1% Formic Acid or other acidic modifier nih.govlcms.cz |

| Mobile Phase B | Acetonitrile or Isopropanol/Acetonitrile mixture ekb.egnih.gov |

| Elution Mode | Gradient ekb.eg |

| Flow Rate | ~1.0 mL/min for HPLC; ~0.4 mL/min for UHPLC |

| Detection | UV at ~205-240 nm or Mass Spectrometry (MS) ekb.eglcms.cz |

| Column Temperature | Controlled, e.g., 30-40 °C |

Advanced Structural Elucidation Techniques for Reaction Products and Derivatives

The sulfonyl chloride group of this compound is a reactive functional handle, readily forming derivatives such as sulfonamides through reaction with primary or secondary amines. mdpi.com Elucidating the precise structure of these new, often complex, molecules requires advanced analytical techniques.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the most powerful and definitive method for determining the three-dimensional structure of crystalline derivatives. biointerfaceresearch.comeurjchem.com This technique involves irradiating a single, high-quality crystal of the compound with an X-ray beam. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the exact positions of all atoms can be determined.

This analysis provides unambiguous information on:

Molecular Connectivity: Confirms the covalent bond structure.

Stereochemistry: Determines the absolute configuration in chiral molecules.

Conformation: Reveals the precise bond lengths, bond angles, and torsion angles within the molecule. mdpi.com

Intermolecular Interactions: Identifies and characterizes non-covalent interactions like hydrogen bonds and π-π stacking, which dictate how the molecules are arranged in the crystal lattice. mdpi.com

Hirshfeld Surface Analysis

Complementary to X-ray diffraction, Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions within a crystal. biointerfaceresearch.com By mapping properties onto this unique molecular surface, researchers can gain deeper insight into the nature and relative importance of different crystal packing forces, such as hydrogen bonding, which is crucial for understanding the properties of sulfonamide derivatives. mdpi.com

Table 3: Advanced Techniques for Structural Elucidation of Derivatives

| Technique | Type of Information Obtained | Application Example |

|---|---|---|

| Single-Crystal X-ray Diffraction | Unambiguous 3D molecular structure, bond lengths, bond angles, torsion angles, crystal packing. biointerfaceresearch.com | Determining the crystal structure of novel sulfonamides synthesized from sulfonyl chlorides. mdpi.comeurjchem.com |

| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular interactions (e.g., hydrogen bonds, close contacts). biointerfaceresearch.com | Investigating the different hydrogen bonding patterns in isomeric sulfonamide crystals. mdpi.com |

Q & A

Q. What are the optimal synthetic routes for preparing 4-(chlorosulfonyl)-3-methoxybenzoic acid, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves sulfonation and chlorination of a methoxybenzoic acid precursor. Key steps include:

- Sulfonation : Introduce the sulfonyl group using chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation .

- Chlorination : React the intermediate sulfonic acid with PCl₅ or SOCl₂ to form the chlorosulfonyl group. Yield optimization requires anhydrous conditions and inert gas purging to prevent hydrolysis .

- Yield Enhancement : Use HPLC (C18 column, acetonitrile/water mobile phase) to monitor intermediates and adjust stoichiometry (e.g., 1.2:1 molar ratio of PCl₅ to sulfonic acid) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Q. What stability challenges arise during storage of this compound, and how can they be mitigated?

Methodological Answer:

- Hydrolysis Sensitivity : The chlorosulfonyl group reacts readily with moisture, forming sulfonic acid byproducts. Store under argon at –20°C in amber vials .

- Thermal Degradation : DSC analysis shows decomposition above 150°C. Avoid prolonged heating during solvent removal; use rotary evaporation below 40°C .

Advanced Research Questions

Q. How does the electron-donating methoxy group influence regioselectivity in sulfonation reactions of 3-methoxybenzoic acid derivatives?

Methodological Answer:

- Directing Effects : The methoxy group at position 3 directs sulfonation to the para position (position 4) via resonance stabilization of the sulfonic acid intermediate. Computational studies (DFT) show a 15–20 kJ/mol energy preference for para substitution over ortho .

- Experimental Validation : Compare HPLC retention times and ¹H NMR shifts of ortho/para isomers synthesized under varying conditions (e.g., H₂SO₄ vs. ClSO₃H) .

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) for derivatives of this compound be resolved?

Methodological Answer:

- Dynamic Effects : Rotational barriers in the sulfonyl chloride group may cause signal broadening. Use variable-temperature NMR (VT-NMR) to observe coalescence temperatures and confirm conformational flexibility .

- Decoupling Experiments : Apply NOESY or COSY to distinguish between coupling from adjacent protons vs. long-range interactions in aromatic regions .

Q. What mechanistic insights explain side-product formation during the synthesis of this compound?

Methodological Answer:

- Common Byproducts :

- Disulfonation : Occurs with excess chlorosulfonic acid. Mitigate by stepwise reagent addition and real-time monitoring via TLC (silica gel, ethyl acetate/hexane) .

- Esterification : Carboxylic acid may react with alcohols (e.g., methanol) under acidic conditions. Use aprotic solvents (e.g., dichloromethane) and avoid protic additives .

- Kinetic Studies : Conduct time-resolved LC-MS to track intermediate formation and optimize reaction quenching points .

Q. What are the potential applications of this compound in designing enzyme inhibitors or prodrugs?

Methodological Answer:

- Drug Design : The sulfonyl chloride moiety serves as a reactive handle for conjugating to amine-containing biomolecules. For example, it has been used to synthesize MDM2 inhibitors (e.g., Idasanutlin derivatives) via amide bond formation .

- Prodrug Activation : The carboxylic acid group can be esterified for improved bioavailability, with enzymatic hydrolysis regenerating the active form in vivo .

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity of this compound in complex reactions?

Methodological Answer:

- DFT Calculations : Model transition states for sulfonation/chlorination steps to identify rate-limiting stages (e.g., sulfonic acid formation has a ΔG‡ of ~75 kJ/mol) .

- Docking Studies : Simulate interactions between the compound and biological targets (e.g., MDM2 protein) to prioritize synthetic targets for experimental validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.